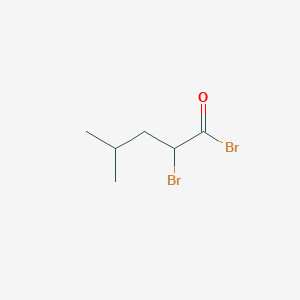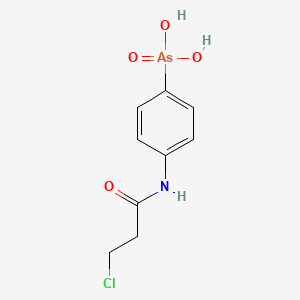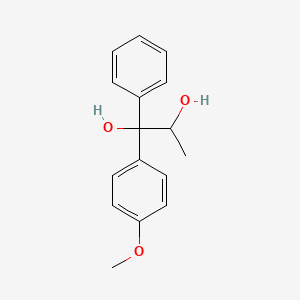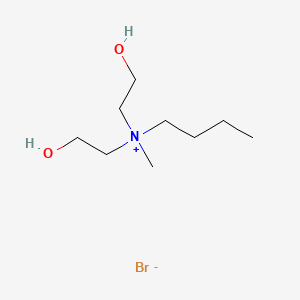![molecular formula C6H2Cl3F2N B14459108 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine CAS No. 72832-53-2](/img/structure/B14459108.png)
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-dichloropyridine with chlorodifluoromethane under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A related compound with similar chemical properties but lacking the chlorodifluoromethyl group.
4-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
2,4-Dichloro-6-methylpyrimidine: A compound with a similar structure but different functional groups and applications.
Uniqueness
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propriétés
Numéro CAS |
72832-53-2 |
|---|---|
Formule moléculaire |
C6H2Cl3F2N |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
2,6-dichloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
Clé InChI |
TUCQEUXDRIJTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)





![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)

![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)

![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)

